7-chloro-5-methyl-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
7-chloro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,11H,2-3H2,1H3 |
InChI Key |
XPFVFLBROUZSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Chloro 5 Methyl 2,3 Dihydro 1h Indole and Its Derivatives
Strategic Approaches for Constructing the 2,3-Dihydro-1H-indole Core
The construction of the indoline (B122111) nucleus can be achieved through various strategic approaches, broadly categorized as the reduction of indole (B1671886) precursors, intramolecular cyclizations, or multi-step syntheses from acyclic precursors.
Reductive Cyclization and Dearomatization Strategies
These strategies begin with a pre-formed indole or related heterocyclic ring and involve a reduction step to break the aromaticity of the pyrrole (B145914) ring, yielding the saturated indoline core.
The direct reduction of the indole ring is challenging due to its aromatic stability. To facilitate this transformation, the indole ring often requires the presence of electron-withdrawing "acceptor" groups for activation. These groups lower the electron density of the ring system, making it more susceptible to reduction.
A common method involves the use of borane (B79455) complexes in the presence of a strong acid like trifluoroacetic acid. chemicalbook.com For instance, indole compounds can be effectively reduced to the corresponding indoline using borane-tetrahydrofuran (B86392) complex (BH₃·THF) and trifluoroacetic acid. chemicalbook.com The reaction is believed to proceed through the formation of an indolenium ion in the acidic medium, which is then reduced by the borane reagent. chemicalbook.com Detailed studies on the reduction of indoles with hydroboranes, such as borane dimethylsulfide complex (BMS), provide further insight into the mechanism of this transformation. google.com Another approach is the photo-induced reductive Heck cyclization, which can be used to form polycyclic indolinyl compounds. drugfuture.com
An alternative to the direct reduction of indoles is the reduction of 2-oxindoles. 2-Oxindoles are versatile intermediates that can be synthesized through various methods, including the oxidation of 2-substituted indoles. biomedres.us This strategy is particularly useful for producing polyfunctionalized indolines.
Various boron hydrides have been employed for the reduction of functional groups in 2-oxindole molecules. A key advantage of this approach is the potential for chemoselectivity. For example, it is possible to selectively reduce a nitrile group in the presence of a cyclic amide function within the same 2-oxindole precursor using sodium borohydride (B1222165) (NaBH₄) with catalytic amounts of nickel(II) chloride (NiCl₂). This allows for the synthesis of complex dihydroindole derivatives that would be difficult to access through direct indole reduction.
Table 1: Selected Reducing Agents for 2-Oxindole Reduction
| Precursor Type | Reducing Agent System | Target Functional Group | Reference |
|---|---|---|---|
| Polyfunctional 2-Oxindole | Boron Hydrides | Carbonyl and other groups |
Catalytic asymmetric dearomatization (CADA) has emerged as a powerful and elegant method for synthesizing chiral indoline derivatives. nih.govsynarchive.com This approach directly converts a prochiral, aromatic indole into a stereochemically rich, non-aromatic indoline scaffold in a single step with high enantioselectivity. nih.govontosight.ai
The reaction is typically catalyzed by a chiral catalyst, such as a chiral phosphoric acid. ontosight.aiuobaghdad.edu.iq In this process, the indole reacts with an electrophile, and the chiral catalyst controls the facial selectivity of the attack, leading to the formation of one enantiomer in excess. uobaghdad.edu.iqnih.gov Diversity-oriented CADA reactions have been developed using versatile building blocks like o-quinone diimides, enabling chemo-divergent dearomative arylation and cycloaddition reactions to produce a variety of indolenines and fused indolines with excellent enantioselectivities. ontosight.ai This methodology provides efficient access to complex heterocyclic frameworks that are core structures of many bioactive molecules. nih.gov
Intramolecular Cyclization Pathways (e.g., interrupted Fischer indolization)
The Fischer indole synthesis, discovered in 1883, is a classic reaction for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. researchgate.net A key variant of this reaction is the "interrupted Fischer indolization," which provides direct access to the indoline core instead of the fully aromatized indole.
This strategy involves the condensation of a hydrazine (B178648) with a latent aldehyde, such as a lactol or hemiaminal, to initiate a tandem ontosight.aiontosight.ai-sigmatropic rearrangement and cyclization cascade. The reaction is terminated before the final elimination step that would lead to the aromatic indole, thus "interrupting" the traditional pathway to yield the fused indoline ring system. This method has proven valuable in the total synthesis of complex, indoline-containing natural products like physovenine (B1202764) and communesin alkaloids. A reductive variation of the interrupted Fischer indolization has also been developed to rapidly assemble complex pentacyclic frameworks found in Aspidosperma alkaloids.
Multi-Step Organic Syntheses from Simpler Precursors
Constructing the 7-chloro-5-methyl-2,3-dihydro-1H-indole core can also be achieved through multi-step sequences starting from simple, non-heterocyclic precursors. One such strategy involves a domino-amination protocol where substituted chlorostyrenes react with amines in the presence of a strong base like potassium tert-butoxide to directly form N-substituted 2,3-dihydroindoles.
A highly plausible multi-step route to the title compound begins with a substituted aniline (B41778). The Sandmeyer isatin (B1672199) synthesis is a classic and effective method for converting anilines into isatins (1H-indole-2,3-diones). ontosight.aiuobaghdad.edu.iqnih.gov
A potential synthesis for this compound is outlined below:
Step 1: Synthesis of 7-chloro-5-methylisatin. The synthesis would start from 3-chloro-5-methylaniline. This aniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) in an acidic medium to form an isonitrosoacetanilide intermediate. uobaghdad.edu.iqnih.gov Subsequent cyclization of this intermediate, promoted by heating in a strong acid such as sulfuric acid, yields 7-chloro-5-methylisatin. uobaghdad.edu.iq
Step 2: Reduction of 7-chloro-5-methylisatin. The resulting isatin, which is a derivative of 2-oxindole, is then reduced to the target this compound. This reduction can be accomplished using methods discussed previously, such as catalytic hydrogenation or reduction with boron hydrides, which would reduce the C2-carbonyl and C3-carbonyl groups to methylenes.
This multi-step approach allows for the precise placement of substituents on the aromatic ring from readily available starting materials.
Regioselective Functionalization of the this compound System
Regioselective functionalization is crucial for elaborating the this compound scaffold into more complex molecules. The inherent reactivity of the dihydroindole ring system, combined with the directing effects of the existing chloro and methyl substituents, allows for targeted modifications at several positions.
Directed Halogenation and Alkylation Methodologies
Further functionalization of the benzene (B151609) ring of the this compound core can be achieved through directed electrophilic substitution. The existing substituents play a key role in directing incoming electrophiles. However, for more precise control, particularly at less reactive positions, directed metalation-functionalization strategies are often employed.
Directed Halogenation: The introduction of additional halogen atoms can provide synthetic handles for subsequent cross-coupling reactions. While direct electrophilic halogenation would likely be directed to the positions ortho and para to the activating methyl group, achieving selectivity can be challenging. A more controlled approach involves directed ortho-metalation (DoM). By first protecting the indole nitrogen with a suitable directing group (e.g., pivaloyl, carbamoyl), lithiation can be directed to a specific adjacent position, followed by quenching with a halogen source (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)).
Directed Alkylation: Similar to halogenation, directed alkylation can be achieved via DoM strategies. After the regioselective formation of an organometallic intermediate, the introduction of an alkyl group can be accomplished by quenching with an appropriate alkyl halide. Palladium-catalyzed C-H activation/alkylation reactions, often mediated by directing groups on the nitrogen, have also emerged as powerful tools for the regioselective alkylation of indole systems. For instance, a palladium-catalyzed direct 2-alkylation of free N-H indoles has been developed using a norbornene-mediated C-H activation cascade. nih.gov
| Position | Method | Reagents | Potential Product |
| C4/C6 | Electrophilic Halogenation | NBS, NCS | 4-Bromo or 6-Bromo-7-chloro-5-methyl-2,3-dihydro-1H-indole |
| C4/C6 | Directed ortho-Metalation | 1. N-Protection (e.g., Boc) 2. s-BuLi/TMEDA 3. Electrophile (e.g., R-X, I₂) | 4-Alkyl/Iodo-7-chloro-5-methyl-2,3-dihydro-1H-indole |
| C2 | Pd-catalyzed C-H Activation | Pd(OAc)₂, Norbornene, R-Br | 2-Alkyl-7-chloro-5-methyl-2,3-dihydro-1H-indole |
Selective N-Derivatization (N-alkylation, N-acylation)
The secondary amine of the dihydroindole nucleus is a common site for functionalization. Selective N-derivatization is typically straightforward and essential for modulating the electronic properties of the ring and for installing protecting groups or pharmacologically relevant substituents.
N-Alkylation: The nitrogen atom can be readily alkylated under basic conditions. Common methods involve the deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent like an alkyl halide or tosylate. nih.gov The choice of base and solvent can be crucial to avoid competing reactions, especially in substrates with other acidic protons or electrophilic sites. Iron-catalyzed N-alkylation of indolines using alcohols as the alkylating agents via a "borrowing hydrogen" methodology represents a more atom-economical approach. nih.gov
N-Acylation: N-acylation is another fundamental transformation, often used to install protecting groups or amide functionalities. This is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine). More recent methods have focused on milder and more chemoselective approaches. For example, the use of thioesters as stable acyl sources in the presence of cesium carbonate (Cs₂CO₃) allows for the highly chemoselective N-acylation of indoles. nih.gov Another innovative method employs carbonylazoles as the acyl source with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, enabling N-acylation even in the presence of more nucleophilic groups like amines and carboxylic acids. bohrium.com
| Reaction Type | Reagents | Key Features |
| N-Alkylation | NaH, Alkyl Halide in THF/DMF | Standard, high-yielding protocol. |
| N-Alkylation | Fe-complex, Alcohol, K₂CO₃ | "Borrowing Hydrogen" method, atom-economical. nih.gov |
| N-Acylation | Acyl Chloride, Et₃N | Classical and widely used method. |
| N-Acylation | Thioester, Cs₂CO₃ | Mild, highly chemoselective for N-acylation. nih.gov |
| N-Acylation | Carbonylazole, DBU | Chemoselective for less nucleophilic N-heterocycles. bohrium.com |
C-H Functionalization Strategies on the Dihydroindole Ring
Direct C-H functionalization has become a cornerstone of modern organic synthesis due to its atom and step economy. For the dihydroindole system, these strategies can target both the pyrroline (B1223166) and benzene rings.
Benzene Ring C-H Functionalization: Accessing the C-H bonds on the benzene core (C4, C5, C6, C7) is challenging due to their lower reactivity compared to the pyrrole ring in indoles. nih.govglobethesis.com However, transition-metal-catalyzed reactions using a directing group on the indole nitrogen have enabled remarkable regioselectivity. globethesis.com For the this compound system, after dehydrogenation to the corresponding indole, a directing group like a phosphinoyl or pivaloyl group could steer functionalization (e.g., arylation, olefination) to the C4 or C6 positions. nih.govglobethesis.com
Pyrroline Ring C-H Functionalization: The C2 and C3 positions of the dihydroindole ring can also be functionalized. For instance, rhodium-catalyzed reactions of indoles with diazo compounds can lead to enantioselective C-H functionalization at the C3 position. nih.gov While this is more common for indoles, similar principles can be adapted for dihydroindoles, potentially through a dehydrogenation-functionalization sequence.
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral dihydroindole derivatives is of significant interest, as stereochemistry often plays a critical role in biological activity. Asymmetric synthesis can be approached either by building the chiral ring system from achiral precursors or by stereoselectively functionalizing the existing dihydroindole core.
Catalytic Asymmetric Reduction: One of the most effective methods for generating chiral indolines is the asymmetric reduction of the corresponding indoles or 3H-indoles. Chiral Brønsted acids have been used to catalyze the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, affording optically active indolines with high enantioselectivity. organic-chemistry.org This metal-free approach is a powerful tool for accessing chiral dihydroindoles.
Asymmetric Friedel-Crafts Reactions: The catalytic asymmetric Friedel-Crafts reaction is a potent method for installing a chiral substituent at the C2 or C3 position. nih.gov Chiral metal complexes (e.g., with copper or nickel) or organocatalysts can be used to control the enantioselectivity of the alkylation of indoles with various electrophiles. nih.govmdpi.com These methods can be applied to a dehydrogenated precursor of this compound to introduce a chiral center, followed by reduction of the pyrrole ring.
| Strategy | Catalyst/Reagent | Outcome |
| Asymmetric Hydrogenation | Chiral Brønsted Acid / Hantzsch Ester | Enantioselective reduction of a 3H-indole precursor to a chiral dihydroindole. organic-chemistry.org |
| Asymmetric Annulation | Pd-catalyst / Chiral Ligand | Asymmetric construction of fused ring systems containing a chiral dihydroindole core. researchgate.net |
| Asymmetric Friedel-Crafts | Chiral Metal Complex or Organocatalyst | Enantioselective installation of a substituent at C2 or C3 of the indole precursor. nih.govmdpi.com |
Sustainable and Green Chemistry Approaches in Dihydroindole Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. Green chemistry principles can be applied to the synthesis of dihydroindoles to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Metal-Free Synthesis: Transition-metal catalysts, while powerful, can be costly and toxic. Developing metal-free synthetic routes is a key goal of green chemistry. For example, the synthesis of N-substituted 2,3-dihydroindoles can be achieved through a transition-metal-free domino amination of chlorostyrenes with amines in the presence of potassium tert-butoxide. deepdyve.comacs.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical fluids is a central aspect of green chemistry. While many organometallic reactions require anhydrous organic solvents, efforts are being made to develop water-tolerant catalytic systems.
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is a measure of high atom economy. C-H activation and "borrowing hydrogen" methodologies are excellent examples of atom-economical reactions, as they avoid the need for pre-functionalization of substrates.
Catalysis: The use of catalysts, rather than stoichiometric reagents, is inherently greener as it reduces waste. The development of highly efficient and recyclable catalysts is an active area of research in the synthesis of heterocyclic compounds like dihydroindoles.
Reaction Mechanisms and Reactivity Profiles of 7 Chloro 5 Methyl 2,3 Dihydro 1h Indole
Electrophilic Aromatic Substitution Reactions on the Dihydroindole Ring
The benzene (B151609) ring of the 7-chloro-5-methyl-2,3-dihydro-1H-indole scaffold is susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are determined by the combined influence of the dihydro-pyrrolo group and the chloro and methyl substituents.
Activating and Directing Effects: The nitrogen atom of the dihydroindole ring is a powerful activating group due to the donation of its lone pair of electrons into the aromatic system via resonance. This effect significantly increases the nucleophilicity of the benzene ring. The methyl group at the C5 position is also an activating group, donating electron density through inductive and hyperconjugative effects. Conversely, the chlorine atom at C7 is a deactivating group due to its strong electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. lumenlearning.comlumenlearning.com All three groups—the amino, methyl, and chloro—are ortho, para-directors.
Regioselectivity: The directing effects of the substituents converge to strongly favor substitution at specific positions. The nitrogen atom directs incoming electrophiles to the C4 (ortho) and C6 (para) positions. The C5-methyl group also directs to the C4 (ortho) and C6 (ortho) positions. The C7-chloro group directs to the C6 (ortho) position. The confluence of these directing effects makes the C4 and C6 positions the most probable sites for electrophilic attack, with the C6 position often being the most favored due to cumulative activation and potentially lower steric hindrance.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent/Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Target Position(s) |
| Dihydro-pyrrolo (-NH-) | C1 | +R >> -I | Activating | ortho, para | C4, C6 |
| Methyl (-CH₃) | C5 | +I, Hyperconjugation | Activating | ortho, para | C4, C6 |
| Chloro (-Cl) | C7 | -I > +R | Deactivating | ortho, para | C6 |
Nucleophilic Reactivity and Addition Reactions at the Dihydroindole Framework
The primary site of nucleophilic reactivity in this compound is the nitrogen atom. The lone pair of electrons on the nitrogen makes it a potent nucleophile, readily participating in reactions such as N-alkylation and N-acylation. The reactivity of the nitrogen can be influenced by the steric bulk of the C7-chloro group, although this effect is generally minimal.
The dihydroindole ring system itself is generally resistant to nucleophilic addition reactions due to the aromaticity of the fused benzene ring. Nucleophilic aromatic substitution (e.g., displacement of the C7-chloro group) is also challenging and typically requires harsh reaction conditions or transition-metal catalysis. However, under strongly basic conditions, elimination of HCl could potentially lead to an aryne intermediate, which would then be attacked by a nucleophile. acs.org
Rearrangement Processes Involving the Dihydroindole Scaffold (e.g., Claisen-aza-Cope processes)
Sigmatropic rearrangements, such as the Claisen and aza-Cope rearrangements, are powerful reactions for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com These are pericyclic reactions that proceed through a cyclic, six-membered transition state. chem-station.com
The parent this compound molecule does not possess the required structural motifs to undergo these rearrangements. For a dihydroindole scaffold to participate in such a process, specific functionalization is necessary:
Aza-Claisen Rearrangement: This would require an N-allyl or C-allyl ether derivative, which upon heating, could rearrange.
Aza-Cope Rearrangement: This rearrangement involves an N-containing 1,5-diene system. youtube.com The cationic 2-aza-Cope rearrangement is particularly facile and occurs at significantly lower temperatures than its all-carbon counterpart. wikipedia.org To enable this on the dihydroindole scaffold, one might envision a precursor such as a 2-vinyl-3-allyl-dihydroindole. The reaction is often coupled with a subsequent irreversible step, like a Mannich cyclization, to drive the equilibrium toward the desired product. chem-station.com
While not intrinsic to the unsubstituted molecule, these rearrangements represent a potential synthetic pathway to more complex derivatives starting from appropriately functionalized this compound. researchgate.net
Redox Chemistry of the 2,3-dihydro-1H-indole System
The 2,3-dihydro-1H-indole (indoline) core is readily interconverted with its aromatic indole (B1671886) counterpart through redox reactions.
Oxidation: The most common reaction of the dihydroindole system is its oxidation (dehydrogenation) to the corresponding indole. This aromatization is often thermodynamically favorable. A variety of reagents can accomplish this transformation, ranging from stoichiometric oxidants like manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to catalytic methods involving transition metals in the presence of a hydrogen acceptor. organic-chemistry.orgnih.gov The oxidation of this compound yields 7-chloro-5-methyl-1H-indole.
Reduction: The pyrroline (B1223166) portion of the dihydroindole ring is already saturated. Further reduction targets the aromatic benzene ring, which is a more energy-intensive process. This typically requires forcing conditions, such as catalytic hydrogenation at high pressures and temperatures with catalysts like rhodium on carbon, or dissolving metal reductions (e.g., Birch reduction). google.comacs.org Such a reaction would yield 7-chloro-5-methyl-octahydro-1H-indole.
Table 2: Summary of Redox Reactions
| Reaction Type | Reagents/Conditions | Product |
| Oxidation | MnO₂, DDQ, Pd/C + heat, O₂ | 7-chloro-5-methyl-1H-indole |
| Reduction | H₂, Rh/C, high pressure/temp | 7-chloro-5-methyl-octahydro-1H-indole |
Stereochemical Aspects of Reactions Involving this compound
The parent molecule, this compound, is achiral. However, stereocenters can be introduced at the C2 and C3 positions of the five-membered ring through various synthetic transformations. The development of asymmetric methods to control the stereochemistry of these centers is a significant area of research.
Strategies for introducing chirality include:
Catalytic Asymmetric Dearomatization (CADA): Starting from the corresponding indole (7-chloro-5-methyl-1H-indole), a catalytic asymmetric reaction can dearomatize the pyrrole (B145914) ring to form a chiral indolenine or fused indoline (B122111) product. rsc.orgnih.gov Chiral phosphoric acids are often effective catalysts for such transformations. researchgate.net
Asymmetric Functionalization: Direct asymmetric functionalization of the dihydroindole ring, for instance, through an enantioselective α-alkylation of an N-acylated derivative, can create a chiral center at C2.
Asymmetric Catalysis: The use of chiral transition-metal complexes can catalyze reactions such as asymmetric Friedel-Crafts alkylations with electrophiles, leading to optically active indole derivatives. nih.gov
Catalytic Transformations and Mechanistic Insights
Transition-metal catalysis provides a versatile toolkit for the functionalization of the this compound core.
Cross-Coupling Reactions: The C7-chloro substituent serves as a functional handle for a variety of palladium- or copper-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds at this position.
C-H Activation/Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds. For the dihydroindole scaffold, ruthenium or rhodium catalysts can mediate the ortho-C-H activation of the aniline-like ring, leading to functionalization at the C6 position. mdpi.comnih.gov This provides a complementary strategy to classical electrophilic substitution. The mechanism often involves the formation of a cyclometalated intermediate. mdpi.com
Catalytic Dehydrogenation: As noted in Section 3.4, the oxidation of the dihydroindole to the indole can be achieved catalytically, often using palladium, ruthenium, or iridium complexes. organic-chemistry.org
Structure-Reactivity Relationships within the this compound Core
Steric Effects: The non-planar, five-membered dihydro-pyrrolo ring fused to the benzene ring creates a defined three-dimensional structure. The C7-chloro group can exert some steric hindrance, potentially influencing the approach of reagents to the nitrogen atom or the adjacent C6 position. In asymmetric catalysis, the specific geometry of the dihydroindole scaffold can be crucial for achieving high levels of stereocontrol.
Table 3: Summary of Structure-Reactivity Relationships
| Structural Feature | Influence on Reactivity |
| Dihydro-pyrrolo Nitrogen | Potent nucleophile (N-alkylation, acylation). Strong activating group for EAS at C4 and C6. |
| Aromatic Ring | Site of electrophilic substitution (C4, C6). Can be reduced under harsh conditions. |
| C5-Methyl Group | Activating group for EAS, reinforces directing effect to C4 and C6. |
| C7-Chloro Group | Deactivating for EAS but directs ortho (C6). Provides a handle for cross-coupling reactions. |
Computational Chemistry and Theoretical Studies of 7 Chloro 5 Methyl 2,3 Dihydro 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. researchgate.net For 7-chloro-5-methyl-2,3-dihydro-1H-indole, DFT calculations, often using a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various chemical parameters. researchgate.netresearchgate.net These calculations help determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
Key outputs from DFT calculations include optimized bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, DFT is used to calculate electronic properties such as total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's polarity and intermolecular interactions. researchgate.net
| Property | Predicted Value |
| Total Energy | -812.5 Hartree |
| Dipole Moment | 2.5 Debye |
| C-Cl Bond Length | 1.75 Å |
| C-N Bond Length | 1.38 Å |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity and signifies the ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the locations of the HOMO and LUMO densities would indicate the likely sites for nucleophilic and electrophilic attack, respectively.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This data is hypothetical and illustrative.)
| Orbital | Energy (eV) |
| HOMO | -6.2 eV |
| LUMO | -1.1 eV |
| HOMO-LUMO Gap (ΔE) | 5.1 eV |
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the most stable conformers (spatial arrangements of atoms) and the energy barriers between them. sciforum.net For this compound, the dihydro-1H-indole core is not perfectly flat, and the five-membered ring can adopt different puckered conformations.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model the entire course of a chemical reaction, providing a detailed picture of the transformation from reactants to products. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate.
For a molecule like this compound, one might model reactions such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions at the nitrogen atom. DFT calculations are commonly used to locate the structures of reactants, products, and transition states. By calculating their relative energies, one can determine the activation energy of the reaction. A lower activation energy implies a faster reaction. Frequency calculations are also performed to confirm that the located structures correspond to energy minima (reactants and products) or a first-order saddle point (transition state). sciforum.net
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. nih.gov
For this compound, an MD simulation could reveal how the molecule behaves in an aqueous or organic solvent. It would show how the five-membered ring flexes and how the molecule interacts with surrounding solvent molecules. This is particularly useful for understanding how the molecule might bind to a biological target, such as an enzyme, by revealing key intermolecular interactions like hydrogen bonds or van der Waals forces. nih.gov
Prediction of Structure-Reactivity Relationships through Computational Models
By combining the insights from various computational methods, it is possible to build models that predict the relationship between a molecule's structure and its reactivity. For a series of related indole (B1671886) derivatives, computational models can help explain why certain substitutions enhance or diminish a particular chemical or biological activity.
For this compound, computational descriptors derived from DFT (like HOMO/LUMO energies, dipole moment, and electrostatic potential maps) can be used in Quantitative Structure-Activity Relationship (QSAR) studies. These studies correlate computational parameters with experimentally observed activities. For instance, the molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack), thereby predicting its reactive behavior in different chemical environments. researchgate.net
Applications in Advanced Synthetic Organic Chemistry
7-chloro-5-methyl-2,3-dihydro-1H-indole as a Versatile Synthetic Building Block
The strategic placement of the chloro and methyl groups on the benzene (B151609) ring, combined with the inherent reactivity of the dihydroindole core, makes this compound a valuable starting material for a wide array of chemical transformations. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group influence the regioselectivity of electrophilic aromatic substitution reactions, while the secondary amine and the adjacent methylene (B1212753) groups provide handles for N-functionalization and C-H activation strategies.
The dihydroindole scaffold is frequently employed in the synthesis of more complex, fused heterocyclic systems that are of significant interest in pharmaceutical research. The annulation of additional rings onto the this compound framework can lead to the formation of pyridoindoles and pyrimidoindoles, classes of compounds known for their diverse biological activities.
Methodologies for constructing these fused systems often involve multi-step sequences that begin with the functionalization of the indole (B1671886) nitrogen or the aromatic ring. For instance, palladium-catalyzed amidation and subsequent cyclization reactions are powerful tools for forging the new heterocyclic rings. rsc.org The synthesis of pyridazino[4,5-b]quinolines, which are potent NMDA glycine-site antagonists, demonstrates the utility of substituted indoles in creating complex polycyclic structures. researchgate.net The specific substitution pattern of this compound can direct the regiochemical outcome of these cyclization reactions, providing access to specific isomers that might otherwise be difficult to obtain.
| Fused Heterocycle Class | Synthetic Strategy Example | Key Transformation | Potential Application |
| Pyridoindoles | Pictet-Spengler Reaction | Condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by cyclization. | Neurological disorders, anticancer agents |
| Pyrimidoindoles | Palladium-Catalyzed Amidation/Cyclization rsc.org | Coupling of a halogenated indole derivative with an amide, followed by intramolecular cyclization. | Kinase inhibitors, antiviral agents |
| Pyridazinoquinolines | Multi-step condensation and cyclization researchgate.net | Building the quinoline (B57606) and pyridazine (B1198779) rings onto the indole core. | NMDA receptor antagonists |
This table presents examples of synthetic strategies for creating fused heterocyclic systems from indole precursors.
The dihydroindole core is a central feature of the Aspidosperma family of alkaloids, a large group of natural products with complex, stereochemically rich pentacyclic scaffolds. nih.gov Many of these compounds exhibit significant biological activities, making them attractive targets for total synthesis. The synthesis of analogues of these natural products allows for the exploration of structure-activity relationships and the development of new therapeutic agents.
This compound can serve as a crucial starting material for the synthesis of analogues of Dihydroindole Aspidosperma alkaloids. Synthetic strategies often involve the construction of the characteristic pentacyclic core through methods such as the interrupted Fischer indolization. nih.gov The substituents on the dihydroindole ring can be carried through the synthetic sequence to yield final products with modified pharmacological profiles. The total synthesis of these complex molecules is a testament to the power of modern organic synthesis and highlights the importance of versatile building blocks like substituted dihydroindoles. nih.govvu.nl
Scaffold for the Development of Chemical Libraries via Combinatorial Synthesis
The concept of a "scaffold" is central to combinatorial chemistry, where a core molecular structure is systematically decorated with a variety of substituents to generate a large library of related compounds. The indole ring system is considered a "privileged scaffold" due to its ability to bind to multiple receptor types, and it is found in numerous marketed drugs. nih.gov The this compound core is an excellent scaffold for combinatorial library synthesis.
The reactive sites on the molecule—the nitrogen atom, the aromatic ring, and the benzylic positions—allow for the parallel introduction of diverse functional groups. nih.gov For example, the nitrogen can be acylated, alkylated, or sulfonylated with a wide range of reagents. The aromatic ring can undergo further electrophilic substitution, or the chloro group can be replaced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This multi-directional derivatization enables the creation of large and diverse chemical libraries for high-throughput screening to identify new drug candidates. scilit.com
Development of Novel Methodologies Utilizing the Dihydroindole Core in Organic Transformations
The unique structural and electronic properties of the dihydroindole core have inspired the development of new synthetic methods. For instance, the indole nucleus is a common motif in the development of C-H activation strategies, where typically unreactive C-H bonds are functionalized directly, leading to more efficient and atom-economical syntheses. mdpi.com
Research in this area might involve using the this compound scaffold to explore new catalytic cycles, test the reactivity of different C-H bonds within the molecule, or develop novel cyclization reactions. Organocatalytic asymmetric reactions, for example, have been developed to construct chiral indole-based heterocycles with high enantioselectivity, demonstrating the utility of the indole core in advancing synthetic methodologies. nih.gov
| Methodology | Description | Example Transformation |
| Palladium-Catalyzed Intramolecular Oxidative Coupling mdpi.com | Formation of the indole ring from N-aryl enamines via a C-H activation mechanism, often assisted by microwave irradiation. | Conversion of a substituted N-aryl enamine to a 2-methyl-1H-indole-3-carboxylate derivative. |
| Organocatalytic Asymmetric Cycloaddition nih.gov | Use of small organic molecules as catalysts to induce enantioselectivity in the formation of cyclic products from indole derivatives. | Enantioselective synthesis of spirooxindoles from isatin-derived ketimines and an enal. |
| Reductive Interrupted Fischer Indolization nih.gov | A modification of the classic Fischer indole synthesis to access the core structure of Aspidosperma alkaloids. | Assembly of the 20-oxoaspidospermidine framework. |
This table summarizes novel synthetic methodologies developed or refined using the indole core structure.
Chiral this compound Derivatives in Asymmetric Synthesis
Chirality is a critical aspect of drug design, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov Asymmetric synthesis, the synthesis of a chiral compound from an achiral or racemic precursor, is therefore of paramount importance. Chiral derivatives of this compound can be used as building blocks or as chiral auxiliaries in asymmetric synthesis.
The synthesis of enantiomerically pure substituted indoles can be achieved through various methods, including the use of chiral catalysts or enzymes. nih.govrsc.org Once obtained, these chiral dihydroindoles can be incorporated into larger molecules, transferring their stereochemical information to the final product. The development of catalytic asymmetric methods to synthesize indole-based chiral heterocycles is an active area of research, with the goal of creating structurally diverse and complex molecules with high levels of stereocontrol.
Future Directions in 7 Chloro 5 Methyl 2,3 Dihydro 1h Indole Research
Emerging Synthetic Strategies and Methodologies
The synthesis of substituted indolines is a mature field, yet new methodologies continue to emerge that offer improved efficiency, selectivity, and functional group tolerance. Future efforts to synthesize 7-chloro-5-methyl-2,3-dihydro-1H-indole and its derivatives will likely leverage these cutting-edge techniques.
One promising avenue is the application of photocatalyzed decarboxylative radical arylation . This metal-free approach allows for the generation of alkyl radicals that can undergo cyclization to form the indoline (B122111) ring under mild, green conditions. nih.govacs.org This method is particularly advantageous as it tolerates a wide range of functional groups, including aryl halides, which would be compatible with the chloro-substituent on the target molecule. nih.gov
Transition metal-catalyzed intramolecular C-H amination represents another powerful strategy. organic-chemistry.orgnih.gov Catalysts based on palladium, rhodium, or ruthenium can effect the direct cyclization of appropriately substituted β-arylethylamines. organic-chemistry.orgresearchgate.net These methods are often highly regioselective and can be rendered enantioselective through the use of chiral ligands, offering access to optically active this compound derivatives. sci-hub.se
Furthermore, solid-phase synthesis methodologies are being developed for the combinatorial synthesis of indoline libraries. acs.orgnih.gov By anchoring a precursor to a polymer support, various functional groups can be introduced, followed by cleavage from the resin to release the desired indoline. This high-throughput approach could be instrumental in exploring the structure-activity relationships of this compound analogues.
| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Application for this compound |
| Photocatalyzed Decarboxylative Radical Arylation | Organic Photocatalyst | Metal-free, green conditions, wide functional group tolerance. nih.govacs.org | Synthesis from precursors with aryl halide functionalities. |
| Transition Metal-Catalyzed C-H Amination | Pd(II), Rh(III), Ru(II) complexes. organic-chemistry.orgresearchgate.net | High regioselectivity, potential for enantioselectivity. sci-hub.se | Stereoselective synthesis of chiral derivatives. |
| Solid-Phase Synthesis | Polymer-bound selenenyl bromide resin. nih.gov | High-throughput synthesis of compound libraries. acs.org | Rapid generation of analogues for screening purposes. |
| Domino-Amination of Aryl Chlorides | Potassium tert-butoxide | Transition metal-free, one-pot procedures. deepdyve.comnih.gov | Efficient synthesis from chlorostyrene precursors. |
Advanced Mechanistic Elucidation of Dihydroindole Transformations
A deeper understanding of the reaction mechanisms governing the formation and transformation of dihydroindoles is crucial for the rational design of improved synthetic methods and novel applications. Future research will likely employ a combination of experimental and computational techniques to unravel the intricate details of these processes.
Computational chemistry , particularly density functional theory (DFT), has become an indispensable tool for exploring reaction pathways, transition states, and the influence of catalysts and substituents. nih.govresearchgate.net For instance, computational studies on the copper-catalyzed synthesis of indoles have elucidated the role of the metal center and the base in the cyclization step. nih.govresearchgate.net Similar in-silico investigations could be applied to the synthesis of this compound to optimize reaction conditions and predict the feasibility of new transformations.
Isotope labeling studies are a powerful experimental technique for tracing the fate of atoms throughout a reaction. nih.govrsc.org By strategically incorporating isotopes such as ¹³C, ¹⁵N, or ¹⁸O into starting materials, it is possible to distinguish between different mechanistic pathways, such as concerted versus stepwise processes in rearrangement reactions of indole (B1671886) derivatives. nih.govrsc.org
The study of reaction kinetics provides quantitative data on reaction rates and the influence of various parameters, offering further insights into the mechanism. For example, kinetic analysis of the atmospheric oxidation of indole has helped to determine the dominant reaction pathways and the lifetimes of reactive intermediates. researchgate.netcopernicus.org Such studies on the formation and reactions of this compound could reveal critical information for process optimization and stability assessment.
| Mechanistic Probe | Technique | Information Gained | Relevance to this compound |
| Computational Modeling | Density Functional Theory (DFT) | Reaction pathways, transition state energies, catalyst effects. nih.gov | Optimization of synthetic routes and prediction of reactivity. |
| Isotope Labeling | ¹³C, ¹⁵N, ¹⁸O incorporation | Tracing atomic connectivity changes, distinguishing mechanisms. nih.gov | Elucidating the mechanism of novel derivatization reactions. |
| Reaction Kinetics | Spectroscopic monitoring | Rate constants, activation parameters, concentration dependencies. researchgate.net | Process optimization and understanding of stability. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory bench to industrial-scale production often benefits from the adoption of advanced manufacturing technologies. Flow chemistry and automated synthesis are poised to play a significant role in the future development of this compound and its derivatives.
Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high-temperature and high-pressure conditions. mdpi.comresearchgate.net The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to flow systems, demonstrating the potential for increased productivity and scalability. mdpi.com The synthesis of this compound could be similarly streamlined using flow reactors, potentially enabling a more efficient and sustainable manufacturing process.
Automated synthesis platforms , often coupled with miniaturization technologies like acoustic droplet ejection, allow for the rapid screening of reaction conditions and the synthesis of large compound libraries on a nanoscale. nih.gov This high-throughput experimentation can accelerate the discovery of optimal synthetic routes and the identification of derivatives with desired properties. The application of such platforms to the chemistry of this compound would facilitate the exploration of its chemical space in an unprecedented manner.
The integration of flow synthesis with in-line analytical techniques and automated purification systems can lead to fully automated "synthesis-to-biological screening" platforms. acs.org This would enable the rapid generation and evaluation of this compound derivatives for various applications, significantly shortening the drug discovery and materials development timelines.
Exploration of Novel Derivatization and Functionalization Pathways for Advanced Materials and Catalysis
The functionalization of the this compound core is key to unlocking its potential in advanced materials and catalysis. Modern synthetic methods provide the tools to selectively modify the indoline ring at various positions.
C-H functionalization has emerged as a powerful strategy for the direct introduction of new bonds at positions that were previously difficult to access. nih.govchim.itbohrium.com For instance, rhodium-catalyzed C7-functionalization of indolines allows for the introduction of aryl groups, creating axially chiral biaryl compounds that can serve as chiral ligands in asymmetric catalysis. nih.gov Applying such methods to this compound could lead to the development of novel catalysts with unique steric and electronic properties conferred by the chloro and methyl substituents.
The dearomatization of indoles to form functionalized indolines is another area of active research. researchgate.netnih.gov Photoredox-mediated Giese-type transformations can be used to introduce a variety of substituents at the 2- and 3-positions of the indoline ring with high diastereoselectivity. nih.gov This approach could be used to synthesize complex derivatives of this compound for evaluation as bioactive molecules or as building blocks for polymeric materials.
The development of novel polymers and functional materials incorporating the this compound unit is a promising future direction. The specific substitution pattern of this molecule could influence the photophysical, electronic, or self-assembly properties of the resulting materials. For example, indolines are known to be components of some natural pigments, and synthetic derivatives could find applications as organic dyes or in organic electronics.
| Functionalization Strategy | Position | Reagents/Catalysts | Potential Application |
| C-H Arylation | C7 | Chiral Rhodium Complexes. nih.gov | Synthesis of chiral ligands for asymmetric catalysis. |
| C-H Halogenation | C7 | Rh(III) with N-halosuccinimides. researchgate.net | Introduction of further handles for cross-coupling reactions. |
| Dearomative Giese-type Addition | C2, C3 | Organic Photocatalyst, Carboxylic Acids. nih.gov | Diastereoselective synthesis of complex, multi-substituted indolines. |
| Alkylation | N1, C3 | Iridium catalysts with alcohols. organic-chemistry.org | Generation of diverse derivatives for biological screening. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
